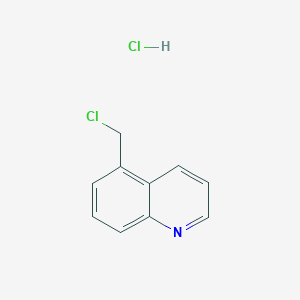5-(Chloromethyl)quinoline hydrochloride
CAS No.: 1523194-36-6
Cat. No.: VC5674891
Molecular Formula: C10H9Cl2N
Molecular Weight: 214.09
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1523194-36-6 |
|---|---|
| Molecular Formula | C10H9Cl2N |
| Molecular Weight | 214.09 |
| IUPAC Name | 5-(chloromethyl)quinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H8ClN.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H |
| Standard InChI Key | JJYAVRXAAVFQJJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=CC=NC2=C1)CCl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
5-(Chloromethyl)quinoline hydrochloride possesses the molecular formula C₁₀H₉Cl₂N, with a hydrochloride salt stabilizing the quinoline backbone. The core structure consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring, with a chloromethyl (-CH₂Cl) group at position 5 . Key structural identifiers include:
The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions and cross-coupling reactions critical for derivatization .
Synthesis and Reaction Pathways
Chloromethylation Strategies
The synthesis of 5-(chloromethyl)quinoline hydrochloride often involves Friedländer condensation or Skraup synthesis to construct the quinoline core, followed by chloromethylation. A patented method utilizes phosphorus pentachloride (PCl₅) in halogenated solvents (e.g., o-dichlorobenzene) at elevated temperatures (150–220°C) to introduce the chloromethyl group . For example:
-
Quinoline precursor: 5-Methylquinoline reacts with PCl₅ under reflux to yield 5-(chloromethyl)quinoline.
-
Hydrochloride formation: The free base is treated with HCl gas to form the hydrochloride salt .
This method achieves yields >80% under optimized conditions, with phosphorus oxychloride (POCl₃) often employed as both solvent and catalyst .
Reaction Mechanisms
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols, forming derivatives like 5-aminomethylquinoline or 5-thiomethylquinoline. For instance, reaction with sodium azide (NaN₃) produces 5-azidomethylquinoline, a precursor for click chemistry applications .
Applications in Corrosion Inhibition
Electrochemical Performance
A pivotal study evaluated 5-(chloromethyl)quinoline hydrochloride as a corrosion inhibitor for carbon steel in 1 M HCl . Key findings include:
| Parameter | Value (10⁻³ M inhibitor) |
|---|---|
| Inhibition Efficiency | 92% at 303 K |
| Corrosion Rate | 0.45 mm/year |
| Activation Energy (Eₐ) | 58.2 kJ/mol |
Electrochemical impedance spectroscopy (EIS) revealed a 4.5-fold increase in charge-transfer resistance, indicating adsorption onto the steel surface .
Adsorption Isotherm and Mechanism
The compound follows the Langmuir adsorption isotherm, with a free energy of adsorption (ΔG°ads) of -34.6 kJ/mol, suggesting physisorption dominated by electrostatic interactions . Quantum chemical calculations (DFT) corroborate that the chloromethyl group enhances electron donation to metal d-orbitals, stabilizing the adsorbed layer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume